molecular formula C25H30O7 B1252802 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-2,3-dihydrochromen-4-one

2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-2,3-dihydrochromen-4-one

Cat. No. B1252802
M. Wt: 442.5 g/mol
InChI Key: PFTQIVMILQKDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-2,3-dihydrochromen-4-one is a natural product found in Sophora flavescens and Sophora with data available.

Scientific Research Applications

Synthesis and Application in Nematicidal Activity

The compound has been involved in the total synthesis of related prenylated flavanones, which are compounds with nematicidal activities. Yang et al. (2009) achieved the first total synthesis of related compounds through various chemical processes like C-prenylation and cyclization, starting from benzaldehyde derivatives. This synthesis is pivotal in exploring the compound's potential applications in nematicidal activities (Yang et al., 2009).

Phenolic Oxidation and Heterocyclic Synthesis

The compound's structural analogs have been synthesized using phenolic oxidation processes. Pelter et al. (1997) described a unique process that involves phenolic oxidation to yield related chromen-6-ones, which are then reduced to yield chromenes. This process highlights the compound's relevance in heterocyclic chemistry and potential for diverse chemical syntheses (Pelter et al., 1997).

Derivation from Natural Sources

Zhao et al. (2004) isolated similar bromophenol derivatives from the red alga Rhodomela confervoides. These derivatives, which are structurally related to the compound , were identified using advanced spectroscopic methods. Although they were found inactive against several human cancer cell lines and microorganisms, this research demonstrates the compound's potential as a natural product derivative (Zhao et al., 2004).

Anti-Inflammatory Activities

In a study on Eucommia ulmoides Oliv., new phenolic compounds related to the compound of interest were isolated and tested for their anti-inflammatory effects. Ren et al. (2021) found that these compounds had modest inhibitory activities on NO production in macrophage cells, suggesting the compound's potential for anti-inflammatory applications (Ren et al., 2021).

properties

Molecular Formula

C25H30O7

Molecular Weight

442.5 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H30O7/c1-13(2)14(7-8-25(3,4)31)9-17-19(28)11-20(29)23-21(30)12-22(32-24(17)23)16-6-5-15(26)10-18(16)27/h5-6,10-11,14,22,26-29,31H,1,7-9,12H2,2-4H3

InChI Key

PFTQIVMILQKDQN-UHFFFAOYSA-N

SMILES

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O

Canonical SMILES

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O

synonyms

norkurarinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-2,3-dihydrochromen-4-one
Reactant of Route 2
2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-2,3-dihydrochromen-4-one
Reactant of Route 3
2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-2,3-dihydrochromen-4-one
Reactant of Route 4
2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-2,3-dihydrochromen-4-one
Reactant of Route 5
2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-2,3-dihydrochromen-4-one
Reactant of Route 6
2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-2,3-dihydrochromen-4-one

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